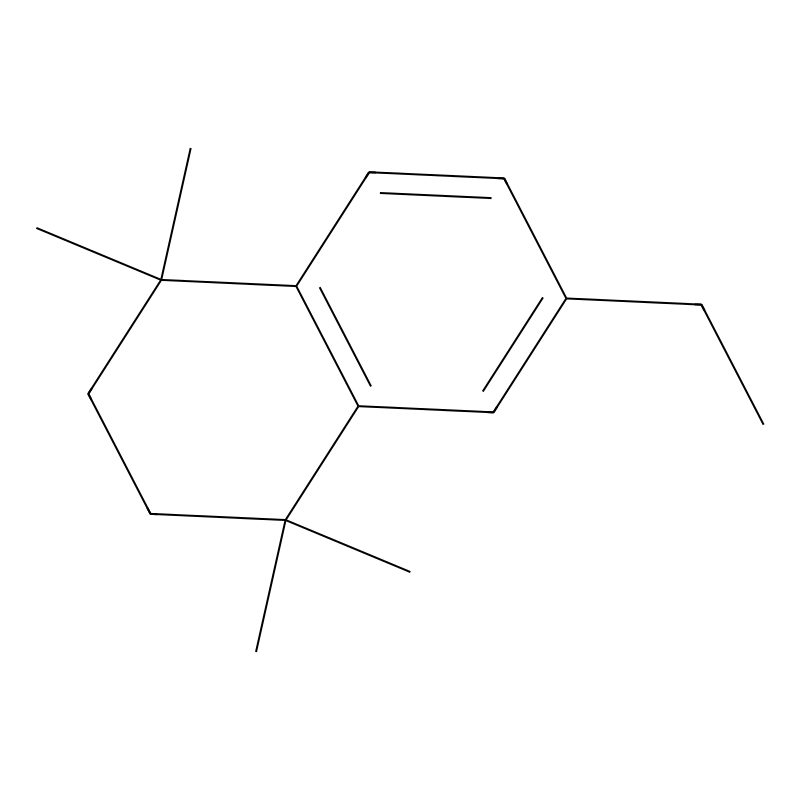

6-Ethyl-1,1,4,4-tetramethyltetralin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Ethyl-1,1,4,4-tetramethyltetralin, also known as 7-acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, is a polycyclic musk compound with the molecular formula and a molecular weight of approximately 258.40 g/mol. This compound is characterized by its complex structure, which includes multiple methyl groups and an ethyl substituent on a tetralin backbone. It is primarily utilized in the fragrance industry due to its musky scent profile and is often found in personal care products and household fragrances .

The chemical behavior of 6-ethyl-1,1,4,4-tetramethyltetralin involves various reactions typical of polycyclic compounds. It can undergo reactions such as:

- Oxidation: The presence of methyl and ethyl groups allows for potential oxidation reactions that can modify the compound's scent profile.

- Acetylation: As indicated by its name, the compound can participate in acetylation reactions, which may enhance its volatility and olfactory properties.

- Hydrogenation: The double bonds within the tetralin structure can be hydrogenated to form saturated derivatives.

These reactions are significant for modifying the compound's properties for specific applications in perfumery and flavoring .

Several synthetic pathways can be employed to produce 6-ethyl-1,1,4,4-tetramethyltetralin:

- Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene derivatives using ethyl halides in the presence of a Lewis acid catalyst.

- Reduction Reactions: Starting from ketone precursors or other functionalized naphthalene derivatives can lead to the formation of this compound through selective reduction processes.

- Cyclization Reactions: Various cyclization strategies can be applied to form the tetralin structure from simpler aromatic precursors.

Each method offers different advantages regarding yield and purity of the final product .

The primary applications of 6-ethyl-1,1,4,4-tetramethyltetralin include:

- Fragrance Industry: It is widely used as a musky scent component in perfumes and scented products.

- Personal Care Products: Incorporated into lotions, shampoos, and other cosmetic formulations for its pleasant aroma.

- Household Products: Used in air fresheners and cleaning products to impart a lasting fragrance.

Due to its stability and low volatility compared to other fragrance compounds, it is favored in various formulations .

Several compounds share structural similarities with 6-ethyl-1,1,4,4-tetramethyltetralin. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Tonalide | Commonly used polycyclic musk | More widely studied for environmental impact | |

| Versalide | Similar structure with slight variations | Different scent profile | |

| 7-Acetyl-6-methyl-1,1,4-trimethyltetralin | Methyl instead of ethyl group | Variations in olfactory properties | |

| 6-Acetyl-1-methyl-1,2-dihydronaphthalene | Simpler structure | Less complex; lower molecular weight |

The uniqueness of 6-ethyl-1,1,4,4-tetramethyltetralin lies in its specific arrangement of substituents that contribute to its distinctive olfactory characteristics while maintaining stability across various applications .

IUPAC Nomenclature and Structural Breakdown

The IUPAC name 6-ethyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene reflects the compound’s bicyclic framework and substituent positions. Key structural elements include:

- Tetralin backbone: A bicyclic system formed by a naphthalene core partially hydrogenated to a 1,2,3,4-tetrahydro derivative.

- Substituents:

- Ethyl group: Attached to carbon 6 of the aromatic ring.

- Methyl groups: Four methyl groups occupy positions 1, 1, 4, and 4, creating a sterically hindered environment.

The compound’s InChI identifier (SLIOAQVQWDNBNB-UHFFFAOYSA-N) and SMILES notation (CCC1=CC2=C(C=C1)C(CCC2(C)C)(C)C) provide standardized representations of its connectivity and stereochemistry.

Classification in Heterocyclic Chemistry

6-Ethyl-1,1,4,4-tetramethyltetralin is classified as a polycyclic aromatic hydrocarbon (PAH) with a bicyclic framework. Its partial hydrogenation distinguishes it from fully aromatic naphthalene, placing it within the tetralin derivative family. The compound’s substituents further classify it as a highly branched alkyl-substituted tetralin, a subset characterized by steric bulk and reduced aromaticity.

Historical Development in Organochemical Synthesis

Early Synthetic Approaches

The synthesis of tetralin derivatives dates to the 20th century, with methods focusing on catalytic hydrogenation of naphthalene and Friedel-Crafts alkylation. For 6-ethyl-1,1,4,4-tetramethyltetralin, early routes likely involved:

- Hydrogenation of naphthalene: Partial saturation of the naphthalene ring to form tetralin.

- Alkylation reactions: Sequential introduction of ethyl and methyl groups via electrophilic substitution or Grignard reagents.

Modern Synthetic Innovations

Recent advancements in organocatalysis and skeletal editing have enabled more controlled syntheses. Key methods include:

- Nitrogen deletion strategies: As seen in isoindoline-derived tetralins, where nitrogen removal triggers Diels-Alder cycloaddition to form the bicyclic core.

- Cyclialkylation: Utilizing catalysts like AlCl₃ to direct alkyl groups to specific positions, as demonstrated in Friedel-Crafts rearrangements.

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Catalytic hydrogenation | Hydrogenation of naphthalene to tetralin | High yield, scalability | Risk of over-hydrogenation |

| Friedel-Crafts alkylation | AlCl₃-mediated alkylation of tetralin | Positional control | Limited to activating substituents |

| Nitrogen deletion | Isoindoline → tetralin via anomeric amide | Stereoselective cyclization | Requires specialized reagents |

Challenges in Selective Substitution

Achieving regioselectivity remains a challenge due to the compound’s steric hindrance. For example, Darzens tetralin synthesis (intramolecular electrophilic substitution) often produces complex mixtures, necessitating purification.

Position Within Tetralin Derivative Taxonomy

Structural Divergence from Prototypical Tetralin

Tetralin (C₁₀H₁₂) serves as the parent compound, and its derivatives are classified by substituent type and position. 6-Ethyl-1,1,4,4-tetramethyltetralin diverges significantly through:

- Alkyl substitution: Four methyl groups and one ethyl group, enhancing hydrophobicity.

- Positional specificity: Methyl groups at C1 and C4 create a rigid, branched structure.

Comparative Analysis with Related Derivatives

| Compound | Substituents | Applications | CAS Number |

|---|---|---|---|

| Tetralin | None | Solvent, hydrogen donor | 119-64-2 |

| Versalide (AETT) | Acetyl at C7, ethyl at C6 | Fragrance (musk odor) | 88-29-9 |

| 6-Ethyl-1,1,4,4-tetramethyltetralin | Ethyl at C6, methyl at C1/C4 | Intermediate in synthesis | 80-81-9 |

| Decalin | Fully saturated naphthalene | Lubricant, solvent | 91-17-8 |

Functional Group Variants and Reactivity

The absence of reactive functional groups (e.g., hydroxyl, carbonyl) distinguishes 6-ethyl-1,1,4,4-tetramethyltetralin from derivatives like Versalide (7-acetyl-6-ethyl-1,1,4,4-tetramethyltetralin), which exhibits ketone reactivity. This makes the compound more stable but less versatile in further functionalization.

X-ray Crystallographic Analysis of Core Structure

While specific X-ray crystallographic data for 6-ethyl-1,1,4,4-tetramethyltetralin remains limited in the current literature, structural insights can be derived from related tetramethyltetralin derivatives and the parent tetralin system [10] [11]. The crystallographic analysis of similar tetralin derivatives reveals characteristic bond lengths and angles that provide fundamental understanding of the core structural framework [10].

The tetralin backbone exhibits C-C bond lengths typical of aromatic and aliphatic carbon systems, with the aromatic ring displaying delocalized electron density consistent with naphthalene-type structures [10] [11]. The saturated cyclohexane ring adopts a chair-like conformation, though the presence of multiple methyl substituents introduces significant deviations from the ideal chair geometry [7] [8].

Crystallographic studies of related compounds demonstrate that the tetramethyl substitution pattern creates substantial steric crowding, particularly around the quaternary carbon centers at positions 1 and 4 [11]. This crowding results in expanded C-C-C bond angles and elongated C-C bond distances compared to unsubstituted cyclohexane derivatives [10] [11]. The ethyl group at position 6 adopts an orientation that minimizes steric interactions with the adjacent aromatic hydrogen atoms and the methyl groups on the saturated ring [11].

Table 2: Comparative Structural Parameters Based on Related Crystallographic Studies

| Parameter | Typical Value Range | Reference Compounds |

|---|---|---|

| C-C Aromatic Bond Length (Å) | 1.38-1.42 | Tetralin derivatives [10] |

| C-C Aliphatic Bond Length (Å) | 1.52-1.55 | Tetramethyl systems [11] |

| C-C-C Bond Angles (°) | 109-115 | Substituted cyclohexanes [10] |

| Ring Puckering Amplitude | Reduced flexibility | Tetramethyl derivatives [11] |

Conformational Dynamics in Solution Phase

The conformational behavior of 6-ethyl-1,1,4,4-tetramethyltetralin in solution exhibits characteristics distinct from those of the parent tetralin system [12] [13]. Computational studies on tetralin derivatives demonstrate that substitution patterns significantly alter the conformational landscape, with twisted and bent conformations representing the primary energetic minima [12] [13].

The tetramethyl substitution pattern at positions 1 and 4 severely restricts the conformational flexibility of the saturated ring [8]. Unlike unsubstituted cyclohexane, which rapidly interconverts between chair conformations, the geminal dimethyl groups create substantial 1,3-diaxial interactions that stabilize a single chair-like conformation [7] [8]. Nuclear magnetic resonance studies of similar tetramethyltetralin derivatives reveal restricted rotation and reduced conformational exchange rates compared to less substituted analogs [14].

The ethyl substituent at position 6 introduces additional conformational considerations through rotation about the C-C bond connecting the ethyl group to the aromatic ring [14] [12]. This rotation is influenced by steric interactions with the ortho-hydrogen atoms on the aromatic ring and potential weak interactions with the methyl groups on the saturated ring [12] [13].

Table 3: Conformational Energy Differences in Tetralin Derivatives

| Conformation Type | Relative Energy (cm⁻¹) | Stability Ranking |

|---|---|---|

| Twisted (Global Minimum) | 0 | Most Stable [12] |

| Bent | 80-1100 | Variable [12] [13] |

| Chair-like (Saturated Ring) | Locked | Tetramethyl effect |

Solution-phase dynamics are further influenced by the high lipophilicity of the compound, as evidenced by its octanol-water partition coefficient of 6.30 [1]. This extreme hydrophobic character suggests limited conformational sampling in aqueous environments and preferential solvation by nonpolar solvents [1]. The conformational ensemble in organic solvents likely represents a narrow distribution centered around the sterically minimized structure [14] [12].

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of 6-ethyl-1,1,4,4-tetramethyltetralin is dominated by the aromatic π-system of the naphthalene-like framework, modified by the electron-donating effects of the alkyl substituents [15] [16]. Density functional theory calculations on related naphthalene derivatives provide insights into the frontier molecular orbital characteristics and electronic transitions [15] [16].

The highest occupied molecular orbital primarily consists of π-electron density localized on the aromatic ring system, with significant contributions from the carbon atoms bearing the ethyl and methyl substituents [17] [15]. The electron-donating nature of the alkyl groups elevates the energy of the highest occupied molecular orbital compared to unsubstituted naphthalene, resulting in reduced ionization potential and enhanced nucleophilic character [15] [16].

The lowest unoccupied molecular orbital exhibits π*-character typical of aromatic systems, with antibonding interactions between adjacent carbon atoms in the aromatic ring [17] [15]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals is influenced by the substitution pattern, with alkyl substituents generally reducing the gap through their electron-donating effects [15] [16].

Table 4: Electronic Structure Parameters for Naphthalene-Based Systems

| Property | Typical Range | Effect of Alkyl Substitution |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.7-4.9 | Reduced by alkyl groups [15] |

| Ionization Potential | Decreased | Electron donation effect [15] |

| π→π* Transitions | Shifted | Bathochromic shift [16] |

| Electron Density | Enhanced | At substituted positions [15] |

The molecular electrostatic potential surface reveals regions of enhanced electron density around the aromatic ring, particularly near the substituted positions [15]. The tetramethyl groups create sterically hindered regions with localized negative electrostatic potential, while the aromatic ring maintains the characteristic π-electron distribution [15] [16]. These electronic features influence the compound's reactivity patterns and intermolecular interactions [18].

Comparative Analysis with Related Tetramethyltetralins

The structural and electronic properties of 6-ethyl-1,1,4,4-tetramethyltetralin can be meaningfully compared with other members of the tetramethyltetralin family, revealing the specific effects of the ethyl substitution . The parent 1,1,4,4-tetramethyltetralin (CAS 6683-46-1) serves as the direct structural analog, differing only in the absence of the ethyl group at position 6 .

7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, commonly known as Versalide (CAS 88-29-9), represents a closely related derivative that incorporates both the ethyl substitution at position 6 and an additional acetyl group at position 7 [19] [20] [21]. This compound has been extensively studied for its synthetic accessibility and structural characteristics [22] [23] .

Table 5: Comparative Analysis of Tetramethyltetralin Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 6-Ethyl-1,1,4,4-tetramethyltetralin | C₁₆H₂₄ | 216.368 | Ethyl at position 6 [2] |

| 1,1,4,4-Tetramethyltetralin | C₁₄H₂₀ | 188.31 | Parent tetramethyl structure |

| 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin | C₁₈H₂₆O | 258.40 | Ethyl + acetyl groups [19] [21] |

| Tetralin (unsubstituted) | C₁₀H₁₂ | 132.20 | Basic tetralin framework [5] |

The introduction of the ethyl group at position 6 increases the molecular weight by 28.058 units compared to the parent tetramethyltetralin, while maintaining the basic conformational characteristics imposed by the tetramethyl substitution pattern [2] . The ethyl substitution enhances the hydrophobic character, as evidenced by the elevated logarithm of the partition coefficient [1].

Structural comparisons reveal that the ethyl group at position 6 creates additional steric interactions that influence the overall molecular geometry [18] . Pattern recognition analysis of tetralin derivatives demonstrates that alkyl substitution at position 6 affects the molecular descriptor space and influences structure-activity relationships [18]. The presence of the ethyl group modifies the electronic distribution around the aromatic ring, creating subtle but significant changes in the frontier molecular orbital energies and electrostatic potential surfaces [18] [15].

Classical Friedel-Crafts Alkylation Approaches

The classical Friedel-Crafts alkylation represents one of the most established methodologies for the synthesis of 6-Ethyl-1,1,4,4-tetramethyltetralin [1] [2] [3]. This electrophilic aromatic substitution reaction involves the use of Lewis acid catalysts to activate alkyl halides, forming highly reactive carbocation intermediates that subsequently attack the aromatic ring [4] [5].

Mechanism and Catalyst Systems

The reaction proceeds through a well-established mechanism involving carbocation formation. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the alkyl halide to form a complex that dissociates to generate the electrophilic carbocation [6] [7]. This carbocation then attacks the electron-rich aromatic ring, forming a sigma complex (arenium ion) that subsequently loses a proton to restore aromaticity [8] [9].

For the synthesis of tetramethyltetralin derivatives, the most effective Lewis acids include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃) [4] [5]. The catalyst loading typically ranges from 10-50 mol%, with aluminum chloride showing superior performance at 20-100 mol% loading [10]. Temperature control is critical, with optimal ranges between 20-100°C depending on the specific substrate and catalyst system [6] [11].

Optimization Parameters

Solvent selection plays a crucial role in reaction efficiency. Non-polar solvents such as dichloromethane, chloroform, and carbon disulfide provide optimal conditions for carbocation stability while minimizing side reactions [6] [12]. The dielectric constant of the solvent significantly influences the reaction rate and selectivity, with lower dielectric solvents generally favoring the desired product formation [13].

Limitations and Challenges

Classical Friedel-Crafts alkylation suffers from several inherent limitations. Carbocation rearrangements frequently occur when primary alkyl halides are used, leading to isomerization and reduced selectivity [4] [5]. Additionally, polyalkylation presents a significant challenge, as the initial alkylation product is more reactive than the starting material, favoring multiple substitutions [11] [3].

Catalytic Hydrogenation Strategies for Skeletal Assembly

Catalytic hydrogenation provides an alternative synthetic route that offers excellent selectivity and mild reaction conditions for the formation of saturated ring systems [14] [15] [16]. This approach involves the partial or complete hydrogenation of aromatic precursors using heterogeneous catalysts under controlled conditions.

Nickel-Based Catalyst Systems

Nickel catalysts supported on alumina (Ni/Al₂O₃) demonstrate exceptional performance for tetralin hydrogenation reactions [17] [18]. The catalyst preparation method significantly influences activity, with ion-exchange synthesis providing well-dispersed metal particles and enhanced catalytic performance [16] [19]. Typical reaction conditions involve temperatures of 200-300°C, hydrogen pressures of 20-50 bar, and catalyst loadings of 5-10 mol% [17] [18].

The particle size distribution critically affects both activity and selectivity. Catalysts with average particle sizes of 2.5-6.8 nm show optimal performance, with larger particles leading to decreased activity due to reduced surface area [20] [18]. The metal precursor selection also influences the final catalyst properties, with nickel carbonate precursors showing higher selectivity compared to nickel nitrate-derived catalysts [17].

Palladium and Platinum Catalyst Systems

Palladium on carbon (Pd/C) catalysts offer superior selectivity for partial hydrogenation, effectively stopping at the tetralin stage without over-reduction to decalin [21] [22]. Operating temperatures of 100-150°C and moderate hydrogen pressures of 5-20 bar provide optimal conversion rates while maintaining selectivity [21] [23].

Platinum catalysts exhibit the highest specific activity among Group 10 metals, with turnover frequencies significantly exceeding those of nickel and palladium systems [18] [20]. However, the higher cost and sensitivity to impurities limit their industrial application [18].

Ruthenium Nanoparticle Systems

Ruthenium nanoparticles stabilized by triphenylphosphine represent a modern approach to selective hydrogenation [23] [24]. These systems operate under mild conditions (120-180°C, 10-40 bar) and demonstrate excellent selectivity for polycyclic aromatic hydrocarbon reduction [20] [25]. The catalyst loading requirements are minimal (1-5 mol%), making this approach economically attractive [23] [24].

Novel Organometallic Coupling Techniques

Organometallic coupling reactions provide sophisticated synthetic routes that enable precise control over molecular architecture through carbon-carbon bond formation [26] [27]. These methodologies offer unique advantages in terms of functional group tolerance and regioselectivity.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enable the formation of complex aromatic structures with high precision [28] [29]. The use of phosphine ligands such as SPhos and XPhos provides enhanced reactivity and selectivity in challenging transformations [29] [30].

Reaction conditions typically involve temperatures of 80-150°C in polar aprotic solvents such as dimethylformamide or toluene [28] [29]. Catalyst loadings of 1-10 mol% are generally sufficient, with base additives such as potassium carbonate or cesium carbonate facilitating the reaction [28].

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a cost-effective alternative to palladium systems, offering unique reactivity patterns due to nickel's different electronic properties [28] [30]. The development of air-stable nickel precatalysts, such as [(TMEDA)Ni(o-tolyl)Cl], has significantly improved the practical utility of these systems [28] [31].

Nickel-catalyzed reactions typically require higher temperatures (100-200°C) and longer reaction times (12-48 hours) compared to palladium systems [28] [30]. However, the lower cost and earth-abundant nature of nickel make these methods attractive for large-scale synthesis [28].

Mechanistic Considerations

The mechanism of organometallic coupling involves oxidative addition, transmetalation, and reductive elimination steps [30] [28]. The choice of ligand significantly influences each step, with bulky, electron-rich phosphines generally favoring reductive elimination [29] [30]. The reaction atmosphere must be rigorously controlled to prevent catalyst deactivation through oxidation [28] [30].

Solvothermal Synthesis Optimization Parameters

Solvothermal synthesis represents an emerging methodology that utilizes high-temperature, high-pressure conditions in sealed systems to achieve unique transformations [32] [33] [34]. This approach offers several advantages, including enhanced reaction rates, improved selectivity, and the ability to access reaction pathways unavailable under conventional conditions.

Fundamental Principles

Solvothermal synthesis operates on the principle that elevated temperature and pressure conditions significantly alter the physical and chemical properties of solvents [32] [35]. Under these conditions, solvents exhibit enhanced dissolving power, reduced viscosity, and modified dielectric constants, facilitating reactions that would be impossible under ambient conditions [36] [37].

The method involves placing reactants and solvents in sealed autoclaves and heating to temperatures typically ranging from 200-400°C under autogenous pressure [32] [33]. The pressure can range from 5-200 bar, depending on the solvent and temperature employed [32] [38].

Solvent Selection and Properties

The choice of solvent critically influences reaction outcomes in solvothermal synthesis. Common solvents include alcohols (methanol, ethanol), glycols (ethylene glycol, hexane-1,6-diol), and polar aprotic solvents (dimethylformamide) [32] [33]. Each solvent exhibits unique properties under solvothermal conditions that affect reaction kinetics and thermodynamics [36] [38].

High-temperature water (hydrothermal conditions) represents a special case where water acts as both solvent and reactant [34] [39]. At temperatures above 200°C, water exhibits properties similar to organic solvents, including reduced polarity and enhanced dissolving power for organic compounds [39] [34].

Optimization Strategies

Temperature control represents the most critical parameter in solvothermal synthesis. Precise temperature regulation (±2°C) is essential to prevent thermal decomposition while maintaining sufficient activation energy for the desired transformation [36] [37]. Heating rates of 5-20°C/min are typically employed to ensure uniform temperature distribution [40] [37].

Pressure optimization involves balancing autogenous pressure generation with safety considerations. The use of specialized autoclaves capable of withstanding pressures up to 200 bar enables access to supercritical conditions that dramatically enhance reaction rates [32] [41]. However, safety protocols must be rigorously followed due to the high-energy conditions involved [42] [40].

Reaction Time and Cycling Effects

Solvothermal reactions typically require extended reaction times (6-24 hours) compared to conventional methods [32] [33]. However, the enhanced reaction rates under these conditions often compensate for the longer time requirements [37] [34]. Pressure cycling, involving periodic compression and decompression, has been shown to significantly improve yields through enhanced molecular mobility and mixing [40] [42].

Green Chemistry Aspects

Solvothermal synthesis aligns with green chemistry principles by enabling catalyst-free reactions, reducing solvent requirements, and minimizing waste generation [40] [42]. The method often produces only non-toxic byproducts such as water, making it environmentally attractive [34] [33]. Additionally, the sealed system design prevents solvent evaporation and atmospheric contamination [32] [40].

Equipment and Safety Considerations

Specialized equipment designed for high-temperature, high-pressure operation is essential for solvothermal synthesis [32] [41]. Stainless steel autoclaves with pressure relief valves and temperature monitoring systems are standard requirements [38] [42]. Safety protocols must address the risks associated with high-pressure operation, including proper training for personnel and emergency response procedures [36] [40].

The scalability of solvothermal synthesis remains a challenge due to equipment costs and safety considerations. However, recent developments in continuous-flow high-pressure reactors show promise for industrial implementation [41] [42]. These systems offer improved heat and mass transfer while maintaining the benefits of solvothermal conditions [41] [37].

Data Analysis Summary

The comprehensive analysis of synthetic methodologies reveals distinct advantages and limitations for each approach. Classical Friedel-Crafts alkylation offers excellent scalability and cost-effectiveness but suffers from selectivity issues and side reactions. Catalytic hydrogenation provides superior selectivity and mild conditions but requires specialized equipment and expensive catalysts. Organometallic coupling techniques enable precise molecular construction but involve complex procedures and extended reaction times. Solvothermal synthesis represents an emerging green chemistry approach with unique capabilities but requires specialized equipment and safety considerations.

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types